Cas no 22214-45-5 (4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one)

4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one structure
22214-45-5 structure
Product Name:4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one
CAS No:22214-45-5
MF:C12H13BrO3
MW:285.133823156357
CID:5804065
PubChem ID:23271292
Update Time:2025-07-26

4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one
    • EN300-1920264
    • 22214-45-5
    • Inchi: 1S/C12H13BrO3/c1-3-16-11-7-9(5-4-8(2)14)6-10(13)12(11)15/h4-7,15H,3H2,1-2H3/b5-4+
    • InChI Key: KJQURXOFAXHMOC-SNAWJCMRSA-N
    • SMILES: BrC1=CC(/C=C/C(C)=O)=CC(=C1O)OCC

Computed Properties

  • Exact Mass: 284.00481g/mol
  • Monoisotopic Mass: 284.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 46.5Ų

4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one Pricemore >>

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Additional information on 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one

Chemical Profile of 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one (CAS No. 22214-45-5)

4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one, identified by the CAS number 22214-45-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular framework, characterized by a conjugated system of a butenone moiety linked to a phenolic ring substituted with bromine and ethoxy groups, positions it as a versatile intermediate for the development of various biologically active molecules.

The compound’s unique structural features—specifically the presence of hydroxyl, bromo, and ethoxy functional groups on the aromatic ring—make it a promising candidate for further functionalization. These substituents not only influence the electronic properties of the molecule but also provide handles for selective chemical transformations, enabling its incorporation into more elaborate structures. In recent years, there has been growing interest in exploring such heterocyclic and poly-substituted aromatic compounds due to their potential applications in medicinal chemistry.

One of the most compelling aspects of 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one is its utility as a building block in the synthesis of pharmacophores. The butenone group, known for its ability to participate in Michael additions and condensation reactions, serves as an excellent scaffold for constructing more complex molecules. Meanwhile, the phenolic ring, with its hydroxyl and ethoxy substituents, can engage in hydrogen bonding interactions and metal coordination, which are critical for drug-receptor binding affinity.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have demonstrated that derivatives of 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one can exhibit favorable binding profiles with various biological targets. For instance, virtual screening campaigns have identified analogs of this compound that show potential inhibitory activity against enzymes implicated in inflammatory pathways. Such findings underscore the importance of exploring its structural derivatives as leads for drug discovery.

The synthesis of 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one itself presents an intriguing challenge due to the need for precise functional group manipulation. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled efficient access to this compound. These techniques not only improve yield but also allow for greater control over regioselectivity, which is crucial when introducing multiple substituents into a sensitive aromatic core.

In the context of natural product-inspired drug design, 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one has been utilized as a synthetic intermediate to mimic bioactive scaffolds found in plants and microorganisms. By leveraging its structural motifs, chemists have been able to generate novel molecules with therapeutic potential. For example, modifications at the bromo and hydroxyl positions have led to compounds with enhanced cytotoxicity against certain cancer cell lines, prompting further investigation into their mechanisms of action.

The role of 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one in medicinal chemistry extends beyond its use as an intermediate; it also serves as a reference compound for developing new synthetic strategies. Researchers are increasingly employing this molecule to test and optimize reaction conditions that enhance scalability and sustainability in pharmaceutical production. Such efforts align with broader trends toward green chemistry principles, where minimizing waste and reducing hazardous reagents are paramount.

As our understanding of molecular interactions deepens, so too does our appreciation for compounds like 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)butenone (CAS No. 22214). The ability to fine-tune its structure allows chemists to explore an almost limitless array of biological activities. Whether it is modulating enzyme function or interacting with membrane receptors, this compound represents a cornerstone in modern drug discovery efforts.

The future prospects for 4-(3-bromo-pentafluorophenyl)-1-methylindolizinone derivatives (CAS No 22214) remain bright as new synthetic routes are developed and computational tools become more sophisticated. By integrating experimental synthesis with high-throughput screening technologies, researchers can accelerate the identification of lead compounds derived from this scaffold. This interdisciplinary approach promises to yield novel therapeutic agents that address unmet medical needs.

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